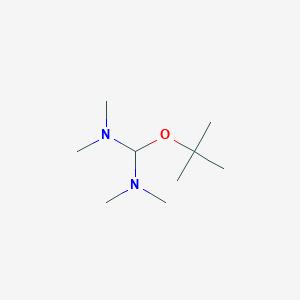

tert-Butoxy bis(dimethylamino)methane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O/c1-9(2,3)12-8(10(4)5)11(6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRAMSFGUAOAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206888 | |

| Record name | tert-Butoxy bis(dimethylamino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-08-7 | |

| Record name | tert-Butoxybis(dimethylamino)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5815-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butoxy bis(dimethylamino)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxy bis(dimethylamino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTOXY BIS(DIMETHYLAMINO)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEJ0U558F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxy bis(dimethylamino)methane, widely known as Bredereck's Reagent, is a versatile and highly reactive aminal ester with the chemical formula C₉H₂₂N₂O.[1][2] Developed by H. Bredereck and his colleagues, this reagent has become an invaluable tool in organic synthesis, particularly for the functionalization of compounds possessing acidic C-H or N-H bonds.[3] Its primary utility lies in its ability to act as a powerful formylating and aminomethylenating agent, facilitating the introduction of a one-carbon unit to an active methylene (B1212753) group.[1][3] This guide provides a comprehensive overview of Bredereck's Reagent, including its chemical and physical properties, synthesis, mechanism of action, and diverse applications in modern organic chemistry, with a focus on its relevance to drug development.

Chemical and Physical Properties

Bredereck's Reagent is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is stable at room temperature but is sensitive to heat, light, and oxygen, which can cause decomposition.[2] It is miscible with many anhydrous, non-polar aprotic solvents like toluene (B28343), benzene, and cyclohexane, but reacts with protic solvents.[3]

| Property | Value |

| CAS Number | 5815-08-7 |

| Molecular Formula | C₉H₂₂N₂O |

| Molecular Weight | 174.28 g/mol |

| Boiling Point | 50-55 °C at 15 mmHg |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.422 |

| Flash Point | 41 °C (105.8 °F) - closed cup |

Safety Information:

Bredereck's Reagent is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this reagent.

Mechanism of Action

The reactivity of Bredereck's Reagent stems from its ability to generate a highly reactive electrophilic species and a strong base in situ.[5][6] Upon heating, the reagent dissociates to form a tert-butoxide anion and a resonance-stabilized bis(dimethylamino)methyl cation (a formamidinium ion).[5][6]

The tert-butoxide anion is a strong, non-nucleophilic base that deprotonates the active methylene compound (substrate) to generate a carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic formamidinium ion. The resulting adduct subsequently eliminates dimethylamine (B145610) to yield the final enamine or enaminone product.[5]

Reaction mechanism of Bredereck's Reagent with an active methylene compound.

Applications in Organic Synthesis

Bredereck's Reagent is a cornerstone in the synthesis of a wide array of organic molecules, including many heterocyclic systems that are prevalent in medicinal chemistry.[1][6]

Formylation and Aminomethylenation

The most common application of Bredereck's Reagent is the formylation of active methylene compounds. The initially formed enamine can be readily hydrolyzed under acidic conditions to afford the corresponding aldehyde. This two-step process provides a mild and efficient method for introducing a formyl group.[2]

α-Methylation, α-Methylenation, and α-Amination

The enamine products derived from reactions with Bredereck's Reagent are versatile intermediates for further functionalization at the α-position of carbonyl compounds.

-

α-Methylation: The enamine can be subjected to reduction conditions to yield an α-methyl group. This has been successfully applied to γ-lactams and γ-lactones.[1][7]

-

α-Methylenation: Reduction of the enamino carboxylate intermediate with reagents like diisobutylaluminium hydride (DIBAL-H) can introduce an α-methylene group, a common motif in biologically active natural products.[7]

-

α-Amination: The enamine intermediate can be converted to an oxime, which upon reduction, yields an α-amino group. This is a valuable transformation for the synthesis of α-amino acids and their derivatives.[7]

Synthesis of Heterocycles

Bredereck's Reagent is extensively used in the synthesis of various heterocyclic compounds. The enamine products can undergo cyclization reactions to form pyridines, pyrroles, pyrazoles, and other important ring systems found in many pharmaceutical agents.[1][6]

Quantitative Data

The following table summarizes representative yields for the reaction of Bredereck's Reagent with various substrates. It is important to note that reaction conditions can be optimized for specific substrates to improve yields.

| Substrate | Product Type | Reaction Conditions | Yield (%) |

| γ-Butyrolactone | Enaminolactone | Toluene, 120 °C, 8 h | 88 |

| δ-Valerolactone | Enaminolactone | Toluene, 120 °C, 8 h | 85 |

| Ethyl Phenylacetate | Enaminoester | Neat, 110 °C, 10 h | 92 |

| Tetrahydroisoindole-4-one | Enaminone | DMF, Microwave, 190 °C, 5 min | Not specified, but product was isolated as a solid |

| 5-Acyl-6-methyl-2-pyridinones | Enamines | Not specified | Good yields |

| N-aryl 2-pyrrolidones (where DMF-DMA fails) | Enamines | Not specified | Successful conversion |

Experimental Protocols

General Procedure for the Formylation of a Ketone

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equivalent).

-

If desired, add an anhydrous non-polar solvent such as toluene (5-10 mL per mmol of ketone).

-

Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's Reagent (1.2 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude enaminone can be purified by chromatography or used directly in the next step (e.g., hydrolysis to the aldehyde).

Microwave-Assisted Reaction with a CH-Acidic Substrate

-

In a microwave-safe reaction vessel, combine the CH-acidic substrate (1.0 equivalent) and Bredereck's Reagent (1.5 equivalents).

-

Add a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) (2-3 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 190 °C) for a short duration (e.g., 5 minutes).[7]

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into water or onto crushed ice to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by crystallization or chromatography.[7]

General experimental workflow for reactions using Bredereck's Reagent.

Synthesis of this compound

Bredereck's Reagent can be synthesized by the reaction of a tetraalkylformamidinium salt, such as tetramethylformamidinium chloride, with an alcohol-free alkoxide, like potassium tert-butoxide. The reaction is typically carried out in an inert, anhydrous solvent.[6] Another reported method involves the reaction of bis(dimethylamino)acetonitrile (B15495465) with an alcohol-free alkoxide.[6]

Conclusion

This compound (Bredereck's Reagent) is a powerful and versatile reagent in organic synthesis with broad applications in the construction of complex molecules, including those of medicinal interest. Its ability to efficiently formylate and aminomethylenate a wide range of substrates, coupled with the synthetic utility of the resulting enamine intermediates, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, mechanism, and reaction conditions is crucial for its effective application in the synthesis of novel chemical entities.

References

- 1. This compound | 5815-08-7 | Benchchem [benchchem.com]

- 2. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 3. Bredereck's reagent - Enamine [enamine.net]

- 4. A selective C-H insertion/olefination protocol for the synthesis of α-methylene-γ-butyrolactone natural products. | Semantic Scholar [semanticscholar.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. myuchem.com [myuchem.com]

- 7. researchgate.net [researchgate.net]

Bredereck's Reagent: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent), a versatile tool in modern organic synthesis.

Bredereck's reagent, chemically known as tert-Butoxybis(dimethylamino)methane, is a powerful and versatile aminal ester widely employed in organic synthesis.[1] It serves as a potent aminomethylenating and formylating agent, particularly for C-H, N-H, and other acidic proton-containing compounds.[1][2] Its utility stems from its ability to generate a strong base in situ, facilitating reactions with weakly acidic substrates. This guide provides a detailed overview of its synthesis, properties, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Bredereck's reagent is a colorless to light yellow liquid with a characteristic amine-like odor.[1][3] It is a bench-stable compound that is miscible with a range of nonpolar, aprotic solvents such as benzene, toluene (B28343), cyclohexane, and diethyl ether.[1][2] However, it is reactive towards protic solvents and even weakly C-H acidic solvents like acetonitrile (B52724) and acetone (B3395972) upon heating.[1]

A summary of its key physical and spectroscopic properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₂₂N₂O |

| Molecular Weight | 174.28 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Odor | Amine-like[1] |

| Boiling Point | 48-52 °C at 10-12 mmHg; 50-55 °C at 15 mmHg[4] |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4260[4] |

| Solubility | Miscible with nonpolar aprotic solvents (e.g., toluene, ether)[1] |

| Infrared Spectrum | Conforms to the structure |

| ¹H NMR (CDCl₃) | Spectrum available[5] |

| ¹³C NMR | Spectrum available[6] |

Synthesis of Bredereck's Reagent

There are two primary methods for the synthesis of Bredereck's reagent, both aiming to produce the aminal ester in good yields.

Method 1: From N,N,N',N'-Tetraalkylformamidinium Salts

This method involves the reaction of a N,N,N',N'-tetraalkylformamidinium salt with an alcohol-free alkoxide. The reaction is typically carried out in an inert, anhydrous solvent.

Method 2: From Bis(dimethylamino)acetonitrile (B15495465)

An alternative and often preferred method utilizes bis(dimethylamino)acetonitrile as the starting material.[7] This method generally requires less solvent and shorter reaction times, leading to higher yields.[7]

Experimental Protocols

Synthesis of Bredereck's Reagent from Bis(dimethylamino)acetonitrile

Materials:

-

Bis(dimethylamino)acetonitrile

-

Sodium tert-butoxide (alcohol-free)

-

Anhydrous diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend alcohol-free sodium tert-butoxide in anhydrous diethyl ether.

-

Dissolve bis(dimethylamino)acetonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension at room temperature.

-

After the addition is complete, gently reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and filter off the precipitated sodium cyanide under an inert atmosphere.

-

Carefully wash the salt cake with anhydrous diethyl ether.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford pure Bredereck's reagent.

General Protocol for Aminomethylenation of a CH-acidic Ketone

Materials:

-

CH-acidic ketone (1.0 eq.)

-

Bredereck's reagent (1.2 - 2.0 eq.)[1]

-

Anhydrous toluene or other suitable nonpolar, aprotic solvent[1]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone and anhydrous toluene.[1]

-

Under an inert atmosphere, add Bredereck's reagent to the flask.[1]

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting enaminone can often be used directly in the next step.

-

If the corresponding β-keto aldehyde is desired, the enaminone can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl).[1]

-

The final product can be purified by column chromatography on silica (B1680970) gel or by distillation/recrystallization.[1]

Mechanism of Action and Reactivity

The reactivity of Bredereck's reagent lies in its ability to dissociate upon heating, generating a strongly basic tert-butoxide anion and a resonance-stabilized formamidinium cation.[7] The in situ generated base is strong enough to deprotonate even weakly CH-acidic compounds, forming a carbanion or enolate.[7] This nucleophile then attacks the electrophilic formamidinium ion in a Mannich-type reaction.[7] Subsequent elimination of dimethylamine (B145610) from the adduct yields the final enamine product.[7]

Bredereck's reagent is highly effective for the aminomethylenation of a wide variety of substrates, including:

-

Lactones and lactams[8]

-

Esters and amides[8]

-

Nitriles and other compounds with active methylene (B1212753) or methyl groups[8]

The resulting enamines are versatile synthetic intermediates that can be further transformed into a range of functional groups, making Bredereck's reagent a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[8]

Safety and Handling

Bredereck's reagent is a flammable liquid and vapor.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] The container should be kept tightly closed under an inert atmosphere to prevent decomposition due to moisture and air.[10]

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide provides a comprehensive overview of Bredereck's reagent, offering valuable insights for its synthesis, handling, and application in organic synthesis. Its unique reactivity profile continues to make it an indispensable reagent for the construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Bredereck's reagent - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Bredereck's Reagent [drugfuture.com]

- 5. spectrabase.com [spectrabase.com]

- 6. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myuchem.com [myuchem.com]

- 8. Tert-butoxy Bis(dimethyl-amino)methane (bredereck's Reagent) [repositorioslatinoamericanos.uchile.cl]

- 9. Page loading... [wap.guidechem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)

CAS Number: 5815-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of tert-Butoxybis(dimethylamino)methane, widely known as Bredereck's Reagent. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and extensive applications in organic chemistry.

Executive Summary

tert-Butoxybis(dimethylamino)methane is a highly reactive and versatile aminal ester, recognized as a powerful C1 building block in organic synthesis.[1] Its primary utility lies in the formylation and aminomethylenation of C-H and N-H acidic compounds.[2] The reagent's notable reactivity, often superior to other formylating agents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), stems from its ability to generate a strong base (tert-butoxide) and a reactive tetramethylformamidinium ion in situ upon heating. This dual functionality allows for efficient condensation reactions with a wide range of substrates, including ketones, esters, lactams, and other active methylene (B1212753) compounds, to form key enamine and enaminone intermediates. These intermediates are pivotal in the synthesis of complex molecules and heterocyclic systems, making Bredereck's Reagent an invaluable tool in medicinal chemistry and drug discovery.[1][3][4]

Chemical and Physical Properties

Bredereck's Reagent is a colorless to light yellow liquid with a characteristic amine-like or rotten-egg-like odor.[2][5] It is a bench-stable compound but is sensitive to moisture and reacts with protic solvents.[2] It is miscible with nonpolar aprotic solvents such as toluene (B28343), cyclohexane, and diethyl ether.[2]

Table 1: Physical and Chemical Properties of tert-Butoxybis(dimethylamino)methane

| Property | Value | Reference(s) |

| CAS Number | 5815-08-7 | [6] |

| Molecular Formula | C₉H₂₂N₂O | [7] |

| Molecular Weight | 174.28 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [5][8] |

| Boiling Point | 50-55 °C at 15 mmHg | [6] |

| 48-52 °C at 10-12 mmHg | [7] | |

| Density | 0.844 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [6][7] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |

| Solubility | Miscible with nonpolar aprotic solvents (e.g., benzene, toluene, ether) | [2] |

| Stability | Stable under normal conditions; moisture-sensitive | [5] |

Mechanism of Action

The synthetic utility of Bredereck's Reagent is rooted in its thermal decomposition to form a strongly basic tert-butoxide anion and a reactive electrophilic tetramethylformamidinium ion. This process facilitates the reaction with active methylene compounds.

The general mechanism proceeds as follows:

-

In Situ Base and Electrophile Generation: Upon heating, the reagent dissociates, generating tert-butoxide (t-BuO⁻) and the tetramethylformamidinium ion [CH(NMe₂)₂]⁺.[3][4]

-

Deprotonation: The strong tert-butoxide base deprotonates the active methylene compound (Z₂CH₂) to form a carbanion (Z₂CH⁻).

-

Nucleophilic Attack: The resulting carbanion attacks the electrophilic formamidinium ion.

-

Elimination: The intermediate adduct then undergoes a β-elimination of dimethylamine (B145610) to yield the stable enamine product.[4]

Caption: General reaction mechanism of Bredereck's Reagent.

Key Synthetic Applications and Experimental Protocols

Bredereck's Reagent is employed in a multitude of synthetic transformations, primarily revolving around the functionalization of the α-position of carbonyl compounds and other active methylene groups.

Enamine and Enaminone Formation from Ketones

This is one of the most common applications, converting ketones into β-enaminoketones.

General Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.).

-

If desired, add an anhydrous nonpolar solvent (e.g., toluene, 5-10 mL per mmol of ketone). The reaction can often be run neat.

-

Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's Reagent (1.2 - 1.5 eq.).

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. The crude product can often be used directly or purified by distillation or column chromatography.

Caption: Experimental workflow for enaminone synthesis from ketones.

α-Functionalization of Lactams and Lactones

Bredereck's reagent is instrumental in the α-functionalization of lactams and lactones, serving as a gateway to valuable synthetic intermediates.[1]

-

α-Methylenation: Reaction of a pyroglutamic acid derivative with Bredereck's reagent forms a β-enamino carboxylic system. Subsequent reduction, for instance with diisobutylaluminium hydride (DIBAL-H), yields the corresponding α-methylene-γ-butyrolactam.[1]

-

α-Amination: The reagent is used to form an enamine intermediate from a lactone or lactam. This intermediate can then undergo nitrosation, followed by reduction of the resulting oxime to produce α-amino lactones and lactams.[1]

-

α-Methylation: The enamino lactam intermediate formed with the reagent can be hydrogenated to yield α-methylated products with high diastereoselectivity.[1]

Detailed Protocol for α-Amination of a Lactam (Illustrative):

-

Enamine Formation: A solution of the lactam (1.0 eq.) in anhydrous toluene is treated with Bredereck's Reagent (1.5 eq.). The mixture is heated to reflux for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude enamine.

-

Nitrosation: The crude enamine is dissolved in a suitable solvent (e.g., acetic acid) and cooled to 0 °C. A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise, and the reaction is stirred at low temperature for 1-2 hours.

-

Reduction: The resulting oxime is then reduced. A common method involves using zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Workup and Purification: Following reduction, the reaction is worked up by filtering the catalyst, neutralizing the acid, and extracting the product with an organic solvent. The final α-amino lactam is purified by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

The enamine and enaminone intermediates derived from Bredereck's Reagent are versatile precursors for constructing various heterocyclic scaffolds relevant to drug development.

-

Indole Synthesis: Tetrahydronaphthalenes can be converted to their corresponding enamines using the reagent, which then undergo cyclization to form indoles, often assisted by a nitro group on the aromatic ring.[1]

-

1,6-Naphthyridone Synthesis: 5-Acyl-6-methyl-2-pyridinones react with Bredereck's Reagent to form enamines. Subsequent treatment with ammonium (B1175870) acetate (B1210297) leads to the formation of 1,6-naphthyridones in good yields.[1]

-

Other Applications: The reagent has been used in the synthesis of pyrazoles, pyrroloquinazolines, and camptothecin (B557342) analogues.[6][9]

Caption: Synthetic pathways enabled by Bredereck's Reagent.

Handling and Safety

Bredereck's Reagent is a flammable liquid and vapor.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5][10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use spark-proof tools and take precautionary measures against static discharge.[5][11]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, well-ventilated place, away from heat, sparks, and open flames. For long-term storage, a freezer is recommended.[5][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, water, and protic solvents.[2][5]

Conclusion

tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) is a cornerstone reagent for the introduction of one-carbon units in organic synthesis. Its high reactivity and unique mechanism of action provide a powerful platform for the formation of versatile enamine intermediates. For professionals in drug development and medicinal chemistry, this reagent offers efficient pathways to functionalize carbonyl compounds and to construct complex heterocyclic systems that are prevalent in pharmacologically active molecules. A thorough understanding of its properties, mechanism, and experimental protocols is essential for leveraging its full synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Bredereck's reagent - Enamine [enamine.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. myuchem.com [myuchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 叔丁氧基双(二甲胺基)甲烷 technical | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bredereck's Reagent [drugfuture.com]

- 8. tert-Butoxy bis(dimethylamino)methane, 90% 5815-08-7 India [ottokemi.com]

- 9. This compound 5815-08-7 [sigmaaldrich.com]

- 10. This compound | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound | 5815-08-7 [chemicalbook.com]

Bredereck's Reagent: A Comprehensive Technical Guide to its Mechanism of Action and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is a highly versatile and reactive aminal ester widely employed in organic synthesis.[1][2] Its utility stems from its ability to act as a powerful aminomethylenating and formylating agent for a broad range of C-H and N-H acidic compounds.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Bredereck's reagent, supported by quantitative data, detailed experimental protocols, and visual representations of its reactive pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Core Mechanism of Action

The remarkable reactivity of Bredereck's reagent lies in its ability to generate a potent base and a reactive electrophile in situ.[3] Upon heating, the reagent undergoes a dissociation to form a tert-butoxide anion and a resonance-stabilized tetramethylformamidinium ion.[3][4] This dual generation of a strong, non-nucleophilic base and a soft electrophile is the cornerstone of its synthetic utility.

The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation: The tert-butoxide anion, a strong base, abstracts a proton from an acidic C-H or N-H bond of the substrate, generating a nucleophilic carbanion or heteroanion.[4]

-

Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of the tetramethylformamidinium ion.[5]

-

Elimination: The resulting intermediate undergoes elimination of a molecule of dimethylamine (B145610) to yield the final enamine, enaminone, or related aminomethylenated product.[4]

This mechanism allows for the efficient formylation and aminomethylenation of a wide array of substrates, including ketones, esters, lactams, and nitriles, often with excellent yields.[4][6]

References

An In-depth Technical Guide to Bredereck's Reagent: Physical and Chemical Properties for Researchers and Drug Development Professionals

An authoritative guide on tert-Butoxybis(dimethylamino)methane, commonly known as Bredereck's Reagent, this document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide offers a core understanding of this powerful and versatile reagent.

Introduction

Bredereck's reagent, with the chemical name tert-Butoxybis(dimethylamino)methane, is a highly reactive aminal ester widely employed in organic synthesis.[1][2][3] It is particularly recognized as a potent aminomethylenating and formylating agent, finding extensive use in the construction of complex organic molecules, including pharmaceuticals and natural products.[1][4][5] Its utility stems from its ability to react with a wide range of C-H and N-H acidic compounds, often providing superior results compared to other formylating agents, especially with weakly acidic substrates.[6] This guide will delve into the fundamental properties and applications of Bredereck's reagent, providing the necessary technical details for its effective and safe utilization in a laboratory setting.

Physical and Chemical Properties

Bredereck's reagent is a colorless to light yellow liquid at room temperature, characterized by a distinct amine-like odor.[2][3][4] It is a bench-stable compound, though it is sensitive to moisture and air and should be handled accordingly.[2][7]

General Properties

A summary of the key physical and chemical properties of Bredereck's reagent is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | [1] |

| Synonyms | tert-Butoxybis(dimethylamino)methane, t-Butoxybis(dimethylamino)methane, Bis(dimethylamino)-tert-butoxymethane | [2][3] |

| CAS Number | 5815-08-7 | |

| Molecular Formula | C₉H₂₂N₂O | |

| Molecular Weight | 174.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Odor | Amine-like | [2][3] |

| Boiling Point | 50-55 °C at 15 mmHg | [8] |

| Density | 0.844 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.422 | [8] |

| Flash Point | 41 °C (105.8 °F) | [8] |

Solubility and Stability

Bredereck's reagent is miscible with a range of nonpolar, aprotic, and anhydrous solvents such as toluene (B28343), benzene, and cyclohexane.[7] It is crucial to use strictly anhydrous solvents as the reagent reacts with protic solvents like water and alcohols.[9] The reagent is stable at room temperature but can decompose upon exposure to heat, light, and oxygen, potentially producing toxic gases.[4] It is also susceptible to decomposition under strongly acidic or alkaline conditions.[4] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with some sources suggesting storage in a freezer.[7]

Spectroscopic Data

The structural identification and purity of Bredereck's reagent can be confirmed using various spectroscopic techniques. While detailed spectra are best obtained experimentally, the following provides an overview of expected spectroscopic characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Bredereck's reagent is expected to show distinct signals corresponding to the tert-butoxy (B1229062) protons and the dimethylamino protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the carbons of the tert-butoxy group, the dimethylamino groups, and the central methine carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C-N, and C-O bonds. The absence of a strong O-H stretching band would confirm the anhydrous nature of the sample.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of various groups.

Reactivity and Reaction Mechanisms

Bredereck's reagent's high reactivity is attributed to its ability to act as a source of a highly electrophilic bis(dimethylamino)methyl cation and a strong base, the tert-butoxide anion, upon thermal decomposition.[9][10] This dual reactivity makes it a superior reagent for the formylation of weakly acidic C-H compounds compared to reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[6]

Reaction with Active Methylene (B1212753) Compounds

A primary application of Bredereck's reagent is the formylation of compounds containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups), such as ketones, esters, and nitriles.[2][5] The general mechanism involves the following steps:

-

Deprotonation: The in situ generated tert-butoxide anion deprotonates the active methylene compound to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion then attacks the electrophilic carbon of the bis(dimethylamino)methyl cation.

-

Elimination: The resulting intermediate undergoes elimination of dimethylamine (B145610) to yield an enaminone, which is a key synthetic intermediate.

-

Hydrolysis (optional): The enaminone can be subsequently hydrolyzed under acidic conditions to afford the corresponding β-keto aldehyde.

The following diagram illustrates the simplified reaction mechanism of Bredereck's reagent with a ketone.

Caption: Simplified reaction mechanism of Bredereck's reagent with a ketone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Bredereck's reagent and a key application in organic synthesis.

Synthesis of Bredereck's Reagent

Bredereck's reagent can be synthesized via several routes. Two common methods are described below.

This method involves the reaction of a tetraalkylformamidinium salt with a metal alkoxide.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend the N,N,N',N'-tetramethylformamidinium salt in a strictly anhydrous, inert solvent such as cyclohexane, hexane, or diethyl ether.[9]

-

Add a stoichiometric amount of a freshly prepared, alcohol-free metal alkoxide (e.g., sodium tert-butoxide) to the suspension.

-

Heat the reaction mixture under reflux with vigorous stirring for an extended period. The progress of the reaction can be monitored by the disappearance of the starting salt.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts under an inert atmosphere.

-

The filtrate, containing the Bredereck's reagent, can be used directly or the solvent can be removed under reduced pressure. Further purification can be achieved by distillation under reduced pressure.

Note: The insolubility of the reagents in the specified solvents often necessitates long reaction times and the use of large solvent volumes.[9] Using a mixture of DMF and mesitylene (B46885) as the solvent has been reported to improve yields.[9]

An alternative synthesis starts from bis(dimethylamino)acetonitrile (B15495465).

Procedure:

-

In a flame-dried reaction vessel, suspend an alcohol-free metal alkoxide in absolute diethyl ether.[9]

-

Add a solution of bis(dimethylamino)acetonitrile in absolute diethyl ether dropwise to the suspension at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature. The reaction is typically faster than the previous method due to the better solubility of the nitrile starting material.[9]

-

Upon completion, the workup procedure is similar to the one described in section 4.1.1.

Formylation of a Ketone using Bredereck's Reagent

This protocol provides a general procedure for the formylation of a ketone to yield an enaminone, which can then be hydrolyzed to the corresponding β-keto aldehyde.

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equivalent).

-

If a solvent is used, add anhydrous toluene (5-10 mL per mmol of ketone).

-

Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's reagent (1.2 - 1.5 equivalents).[7]

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude enaminone can be used directly in the next step or purified by column chromatography on silica (B1680970) gel.

For Hydrolysis to the β-Keto Aldehyde:

-

Dissolve the crude enaminone in a suitable solvent.

-

Treat the solution with an aqueous acid (e.g., 1M HCl) and stir until the hydrolysis is complete (monitor by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

The following diagram illustrates the general experimental workflow for the formylation of a ketone using Bredereck's reagent.

Caption: General experimental workflow for formylation using Bredereck's Reagent.

Safety and Handling

Bredereck's reagent is a flammable liquid and is harmful if inhaled, comes into contact with skin, or is swallowed.[7] It can cause irritation to the skin and eyes.[4] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed and under an inert atmosphere.[7]

Spills: In case of a spill, absorb the reagent with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Use spark-proof tools for cleanup.[7]

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[7]

Conclusion

Bredereck's reagent is a valuable and highly effective tool in the arsenal (B13267) of synthetic organic chemists. Its potent reactivity, particularly in the formylation and aminomethylenation of a wide array of substrates, makes it indispensable for the synthesis of complex molecules in academic and industrial research, including drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safe handling protocols, will enable researchers to harness the full potential of this versatile reagent. This guide has provided a comprehensive overview to facilitate its effective and safe application in the laboratory.

References

- 1. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 2. Bredereck's reagent - Enamine [enamine.net]

- 3. spectrabase.com [spectrabase.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. myuchem.com [myuchem.com]

- 10. thieme-connect.com [thieme-connect.com]

Bredereck's Reagent: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is a versatile and highly reactive aminal ester widely employed in organic synthesis. Its primary applications include the formylation and aminomethylenation of CH-acidic compounds, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. However, its high reactivity also necessitates careful handling and storage to ensure its stability and prevent degradation. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Bredereck's reagent, based on available technical data.

Chemical Properties

| Property | Value |

| Chemical Name | tert-Butoxybis(dimethylamino)methane |

| Synonyms | t-BAE, Bis(dimethylamino)-tert-butoxymethane |

| CAS Number | 5815-08-7 |

| Molecular Formula | C₉H₂₂N₂O |

| Molecular Weight | 174.28 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 50-55 °C @ 15 mmHg |

| Density | 0.844 g/mL at 25 °C |

Stability Profile

Bredereck's reagent is a bench-stable compound under optimal conditions, but it is susceptible to degradation from various factors.[1] Its stability is influenced by temperature, light, oxygen, and the presence of protic substances.

Summary of Stability Data

| Condition | Observation |

| Temperature | Stable at room temperature for short periods. Decomposes upon heating.[2] Recommended storage in a freezer.[3] |

| Light | Decomposes under the influence of light.[2] |

| Oxygen | Decomposes in the presence of oxygen.[2] |

| Acids/Bases | Prone to decomposition under strong acid or strong alkali conditions.[2] |

| Water/Protic Solvents | Reacts with protic solvents.[1] Traces of alcohol can catalyze disproportionation.[4] |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[3] |

Decomposition Pathways

The primary decomposition pathways for Bredereck's reagent include thermal degradation and a catalyzed disproportionation reaction.

-

Thermal Decomposition: Upon heating, Bredereck's reagent can decompose to generate a strongly basic alkoxide (tert-butoxide) and a corresponding iminium ion.[4] This reactivity is harnessed in many of its synthetic applications.

-

Disproportionation: In the presence of trace amounts of alcohol, Bredereck's reagent can undergo disproportionation to form the corresponding N,N-dimethylformamide di-tert-butyl acetal (B89532) and tris(dimethylamino)methane.[4] This reaction can affect the purity of the reagent and the outcome of synthetic transformations.

Visualization of Decomposition Pathway

The following diagram illustrates the alcohol-catalyzed disproportionation of Bredereck's reagent.

Caption: Alcohol-catalyzed disproportionation of Bredereck's reagent.

Recommended Storage and Handling

Due to its sensitivity, proper storage and handling procedures are critical to maintain the quality and reactivity of Bredereck's reagent.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a freezer.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Container | Keep containers tightly closed in a dry and well-ventilated place.[3][5] |

| Location | Store in a flammables area, away from heat, sparks, and open flames.[3][6] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[2][3] |

Experimental Protocol: Assessment of Bredereck's Reagent Stability

Objective: To qualitatively and semi-quantitatively assess the stability of Bredereck's reagent under various storage conditions (e.g., different temperatures, exposure to air/moisture).

Materials:

-

Bredereck's reagent

-

Anhydrous solvents (e.g., hexane, toluene)

-

Inert gas (nitrogen or argon)

-

Schlenk line or glovebox

-

Oven-dried glassware (Schlenk flasks, syringes, needles)

-

NMR tubes with septa

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

Caption: A generalized workflow for assessing the stability of Bredereck's reagent.

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

All manipulations of Bredereck's reagent should be performed under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.

-

Prepare several aliquots of Bredereck's reagent in oven-dried Schlenk flasks.

-

For analysis, prepare solutions of the reagent in a suitable anhydrous solvent (e.g., d-benzene for NMR).

-

-

Initial Analysis (t=0):

-

Obtain initial ¹H NMR and/or GC-MS spectra of a freshly prepared sample to establish the initial purity and composition.

-

-

Storage under Varied Conditions:

-

Store the prepared aliquots under different conditions to be tested. For example:

-

Condition A (Control): Freezer (-20 °C), under inert atmosphere.

-

Condition B: Room temperature, under inert atmosphere.

-

Condition C: Room temperature, with controlled exposure to air/moisture.

-

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1 day, 1 week, 1 month), take a sample from each condition for analysis by ¹H NMR and/or GC-MS.

-

Compare the spectra to the initial (t=0) data to identify any changes in the composition of the reagent, such as the appearance of decomposition products (e.g., DMF acetal, tris(dimethylamino)methane).

-

-

Data Analysis:

-

Quantify the extent of decomposition by integrating the signals of the parent compound and any degradation products in the NMR spectra or by analyzing the peak areas in the GC chromatograms.

-

Plot the percentage of remaining Bredereck's reagent against time for each storage condition to visualize the stability profile.

-

Conclusion

Bredereck's reagent is a powerful synthetic tool whose efficacy is directly linked to its purity and stability. Understanding its sensitivity to heat, light, oxygen, and protic contaminants is crucial for its successful application. By adhering to the recommended storage conditions, particularly storing it in a freezer under an inert atmosphere, and employing proper handling techniques for air-sensitive reagents, researchers can ensure the longevity and reactivity of this valuable compound. The provided experimental workflow offers a framework for laboratories to assess the stability of their own stocks of Bredereck's reagent, ensuring the reliability of their experimental results.

References

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 2. myuchem.com [myuchem.com]

- 3. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]

- 4. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 5. help.momentum-transfer.com [help.momentum-transfer.com]

- 6. researchgate.net [researchgate.net]

The Alchemist's Aminal: A Technical Guide to the Safe Handling and Application of tert-Butoxy bis(dimethylamino)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxy bis(dimethylamino)methane, widely known in the scientific community as Bredereck's Reagent, is a versatile and potent reagent in modern organic synthesis.[1][2] Classified as an aminal ester, its utility lies in its capacity to act as a formylating and aminomethylenating agent, enabling the construction of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations necessary for the responsible and effective use of this reagent in a laboratory setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This non-polar, aprotic solvent-miscible liquid possesses a characteristic amine-like odor and is sensitive to moisture.[2]

| Property | Value | Source |

| CAS Number | 5815-08-7 | [4][5] |

| Molecular Formula | C₉H₂₂N₂O | [4][5] |

| Molecular Weight | 174.28 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 50-55 °C at 15 mmHg | |

| Density | 0.844 g/mL at 25 °C | |

| Refractive Index | n20/D 1.422 | |

| Flash Point | 41 °C (105.8 °F) |

Section 2: Hazard Identification and Toxicology

Bredereck's Reagent is classified as a flammable liquid and warrants careful handling to mitigate risks. It is crucial to be aware of its potential health effects and to implement appropriate safety measures.

| Hazard | Classification | GHS Hazard Statement |

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Toxicological Summary:

While comprehensive toxicological data is limited, the available information indicates that this compound is harmful if inhaled, comes into contact with skin, or is swallowed. Direct contact can cause irritation to the skin and serious eye irritation. Inhalation of vapors may lead to respiratory tract irritation. Due to its reactivity, it should be handled with the assumption that it is toxic and corrosive.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the reagent.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.

3.2 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[7]

3.3 Incompatibility

-

Water and Protic Solvents: Reacts with water and protic solvents.[2]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Acids and Bases: Can decompose in the presence of strong acids or bases.[6]

Section 4: Experimental Procedures and Methodologies

The primary application of Bredereck's Reagent is in formylation and aminomethylenation reactions. The following are generalized protocols; specific reaction conditions may need to be optimized.

4.1 General Formylation of an Active Methylene Compound

This procedure outlines the typical steps for the formylation of a ketone.

Materials:

-

Substrate (e.g., ketone)

-

This compound (Bredereck's Reagent)

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (argon or nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.[7]

-

Charging the Flask: Add the substrate (1.0 equivalent) to the flask. If using a solvent, add the anhydrous solvent.[7]

-

Reagent Addition: Slowly add this compound (1.2-1.5 equivalents) to the reaction mixture via syringe.[6][7]

-

Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).[7]

-

Workup and Quenching: Upon completion, cool the reaction to room temperature. The reaction can be quenched by carefully pouring the mixture into water or onto crushed ice.[6][7]

-

Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

4.2 Reaction Quenching and Waste Disposal

Due to its reactivity, any unreacted Bredereck's Reagent and reaction residues must be quenched safely.

Quenching Procedure:

-

Cool the reaction vessel in an ice bath.

-

Under an inert atmosphere and with vigorous stirring, slowly add a protic solvent such as isopropanol (B130326) or ethanol (B145695) to the reaction mixture.

-

After the initial exothermic reaction subsides, slowly and carefully add water to hydrolyze any remaining reagent.[8]

-

The resulting aqueous solution can then be neutralized and disposed of according to institutional and local regulations for chemical waste.

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1 Spills

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

5.2 Fire

-

Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water.

-

If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

5.3 First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 6: Visualizing Workflows and Safety

Chemical Structure of this compound

A diagram illustrating the chemical structure.

General Experimental Workflow

A flowchart of the general experimental procedure.

Emergency Response Decision Tree

A decision tree for handling emergency situations.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Bredereck's reagent - Enamine [enamine.net]

- 3. This compound | 5815-08-7 | Benchchem [benchchem.com]

- 4. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 5. Bredereck's Reagent [drugfuture.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. sarponggroup.com [sarponggroup.com]

The Advent of a Powerful Formylating Agent: A Technical Guide to Bredereck's Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical context, and synthetic applications of Bredereck's reagent, formally known as tert-butoxybis(dimethylamino)methane. This versatile reagent has carved a significant niche in organic synthesis, particularly as a potent formylating and aminomethylenating agent. This document provides a comprehensive overview of its synthesis, reaction mechanisms, and key applications, supported by detailed experimental protocols and quantitative data.

Discovery and Historical Context

The mid-20th century was a period of rapid advancement in organic chemistry, with a burgeoning interest in the development of novel reagents to facilitate complex molecular transformations. It was within this vibrant scientific landscape that German chemist Hellmut Bredereck (1904-1981) and his research group made a significant contribution with the development of the reagent that now bears his name.

Hellmut Bredereck was a prominent figure in German chemistry, with a distinguished academic career that included positions at the universities of Greifswald, Leipzig, Jena, and Stuttgart.[1] His research interests were broad, encompassing carbohydrate chemistry, nucleic acids, and the chemistry of amides and their derivatives. His work on the reactions of acid amides led to the discovery of a new class of compounds: aminal esters.

The first report of what is now known as Bredereck's reagent appeared in a 1967 communication in Angewandte Chemie International Edition, followed by a more detailed full paper in Chemische Berichte in 1968. These publications described the synthesis and properties of various amide acetals and aminal esters, including tert-butoxybis(dimethylamino)methane. The reagent's unique reactivity, particularly its ability to react with C-H acidic compounds under relatively mild conditions, quickly established it as a valuable tool in the synthetic organic chemist's arsenal.

The discovery of Bredereck's reagent was a direct outcome of systematic investigations into the chemistry of orthoamides and related compounds. At the time, reagents for the introduction of a formyl group (-CHO) or an aminomethylene group (-CH=NMe₂) often required harsh conditions or had limited substrate scope. Bredereck's reagent offered a milder and more efficient alternative, expanding the possibilities for the synthesis of a wide range of organic molecules, from simple enamines to complex heterocyclic systems.

Synthesis of Bredereck's Reagent

The original synthesis of Bredereck's reagent, as described by Bredereck and his co-workers, involves the reaction of an N,N,N',N'-tetraalkylformamidinium salt with an alcohol-free alkoxide. The most common procedure utilizes N,N,N',N'-tetramethylformamidinium methylsulfate (B1228091) and sodium tert-butoxide.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the tert-butoxide anion on the electrophilic carbon of the formamidinium cation, leading to the formation of the aminal ester.

Caption: General reaction for the synthesis of Bredereck's reagent.

Experimental Protocol: Synthesis of tert-Butoxybis(dimethylamino)methane

This protocol is a representative procedure based on the principles outlined in the original literature.

Materials:

-

N,N,N',N'-Tetramethylformamidinium methylsulfate

-

Sodium tert-butoxide

-

Anhydrous cyclohexane (B81311) (or other inert, non-polar solvent such as hexane (B92381) or diethyl ether)

Procedure:

-

A suspension of N,N,N',N'-tetramethylformamidinium methylsulfate in anhydrous cyclohexane is prepared in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

An equimolar amount of alcohol-free sodium tert-butoxide is added portion-wise to the stirred suspension under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the solid reactants.

-

After the reaction is complete, the mixture is cooled to room temperature and the solid byproduct (sodium methylsulfate) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure tert-butoxybis(dimethylamino)methane as a colorless to pale yellow liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically 60-80% | General literature |

| Boiling Point | 50-52 °C at 12 mmHg | [2] |

| Density | 0.844 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.422 |

Mechanism of Action and Synthetic Applications

Bredereck's reagent functions as a powerful formylating and aminomethylenating agent for a wide variety of C-H and N-H acidic compounds. Its reactivity stems from the in situ generation of a strong base (tert-butoxide) and an electrophilic formamidinium ion upon thermal decomposition.

General Mechanism of Reaction with Active Methylene (B1212753) Compounds

The reaction with an active methylene compound (e.g., a ketone) proceeds through a series of steps:

-

Deprotonation: The tert-butoxide generated from the reagent deprotonates the active methylene compound to form a carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the formamidinium ion.

-

Elimination: The resulting adduct undergoes elimination of dimethylamine (B145610) to form an enamine.

Caption: General mechanism of Bredereck's reagent with an active methylene compound.

Application in Enamine Synthesis

Bredereck's reagent is highly effective for the synthesis of enamines from ketones, especially for sterically hindered or weakly acidic substrates where other methods may fail.

Experimental Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

Materials:

-

Bredereck's reagent

-

Anhydrous toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, cyclohexanone (1.0 eq) is dissolved in anhydrous toluene.

-

Bredereck's reagent (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude enamine, which can be purified by vacuum distillation.

Quantitative Data for a Similar Reaction (Acetylation of Cyclohexanone via its Pyrrolidine Enamine):

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Cyclohexanone | Pyrrolidine (to form the enamine in situ) | 2-Acetylcyclohexanone | 73.6% | [3] |

Application in Heterocyclic Synthesis: Pyrazoles

Bredereck's reagent is a valuable tool for the construction of various heterocyclic systems. A prominent example is the synthesis of pyrazoles from ketones. The ketone is first converted to an enaminoketone intermediate by reaction with Bredereck's reagent, which then undergoes cyclization with hydrazine (B178648).

Experimental Workflow: Synthesis of a Substituted Pyrazole (B372694)

Caption: Experimental workflow for the synthesis of a substituted pyrazole using Bredereck's reagent.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (B48361) (Illustrative, adapted for Bredereck's reagent)

While classical methods for 3,5-dimethylpyrazole synthesis often use acetylacetone (B45752) and hydrazine directly,[1][4][5] a Bredereck-type approach would involve the initial formation of the enaminoketone from acetylacetone.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Bredereck's reagent

-

Hydrazine hydrate (B1144303)

Procedure:

-

Formation of the Enaminoketone: Acetylacetone (1.0 eq) is dissolved in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere. Bredereck's reagent (1.1 eq) is added, and the mixture is stirred at room temperature or gently heated until the formation of 4-(dimethylamino)pent-3-en-2-one is complete (monitored by TLC).

-

Cyclization: To the solution of the enaminoketone, hydrazine hydrate (1.0 eq) is added dropwise. The reaction mixture is then heated to reflux for 1-2 hours.

-

Workup and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation.

Quantitative Data for the Classical Synthesis of 3,5-Dimethylpyrazole:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | up to 95% | [4] |

| Acetylacetone | Hydrazine sulfate | 3,5-Dimethylpyrazole | 77-81% | [1] |

Conclusion

Since its discovery by Hellmut Bredereck and his team, Bredereck's reagent has proven to be a remarkably versatile and powerful tool in organic synthesis. Its ability to facilitate formylation and aminomethylenation reactions under relatively mild conditions has made it indispensable for the construction of a wide array of organic molecules, including key intermediates for the pharmaceutical and agrochemical industries. The principles of its reactivity, rooted in the in situ generation of a strong base and an electrophilic formamidinium species, continue to be exploited in both academic and industrial research, a testament to the enduring legacy of its discoverer. This guide has provided a comprehensive overview of the historical context, synthesis, and applications of this important reagent, offering valuable insights and practical protocols for researchers and professionals in the chemical sciences.

References

A-Technical-Guide-to-tert-Butoxy-bis(dimethylamino)methane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butoxy bis(dimethylamino)methane, a versatile and highly reactive reagent in organic synthesis. It is commonly known as Bredereck's reagent.[1][2][3][4]

Nomenclature and Identification

Correctly identifying chemical compounds is critical for reproducible research. This compound is known by several names, which are summarized below along with its key identifiers.

| Identifier Type | Value |

| Common Name | Bredereck's Reagent[1][2][3][4] |

| IUPAC Name | N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine[2][3] |

| CAS Number | 5815-08-7[5][6][7] |

| EC Number | 227-383-9[2] |

| Molecular Formula | C₉H₂₂N₂O[6][7][8] |

| Beilstein/REAXYS | 1901973 |

| Other Synonyms | t-BAE, Bis(dimethylamino)-tert-butoxymethane, 1-tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine[3][5][9] |

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of Bredereck's reagent.

| Property | Value |

| Molecular Weight | 174.28 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[1][9][10][11] |

| Density | 0.844 g/mL at 25 °C |

| Boiling Point | 50-55 °C at 15 mmHg |

| Refractive Index (n20/D) | 1.422 |

| Flash Point | 41 °C (105.8 °F) - closed cup |

Core Reactivity and Applications

Bredereck's reagent is a powerful aminal ester primarily used for formylation and aminomethylenation of C-H and N-H acidic compounds.[9] Its high reactivity stems from the in situ generation of a strong base, the tert-butoxide anion (t-BuO⁻), and a corresponding iminium ion upon heating.[5][12] This makes it more reactive than comparable reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), particularly for less acidic substrates.[3][13]

Key applications in organic synthesis include:

-

Enamine and Enaminone Formation : It readily reacts with active methylene (B1212753) groups in ketones, lactams, and lactones to form enamine intermediates.[3][9]

-

α-Functionalization of Carbonyls : It serves as a crucial first step for α-methylation, α-methylenation, and α-amination of carbonyl compounds.[5][12][13][14]

-

Heterocycle Synthesis : The resulting enamines are versatile precursors for synthesizing various heterocyclic systems, such as indoles, pyrazoles, and pyridines.[13][14]

-

Natural Product Synthesis : Its unique reactivity has been leveraged in the total synthesis of complex natural products like the Cinchona alkaloid quinine (B1679958) and strychnine.[1]

The general mechanism involves the reaction of an active methylene compound with the reagent to form a stable enamine, which can then be further manipulated.

Experimental Protocols

This section provides a representative experimental protocol for the formylation of an active methylene compound using Bredereck's reagent, based on literature procedures.[1]

Objective: To synthesize an enaminone from a ketone precursor.

Materials:

-

Ketone (e.g., tetrahydroisoindole-4-one, 3 mmol)

-

Bredereck's Reagent (this compound, 4.5 mmol, 0.94 mL)

-

Anhydrous N,N-Dimethylformamide (DMF, 2 mL)

-

Crushed Ice

-

Dry reaction vessel suitable for microwave heating

Procedure:

-

In a dry reaction vessel, dissolve the ketone (3 mmol) in anhydrous DMF (2 mL).

-

To this solution, slowly add Bredereck's reagent (4.5 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture under microwave irradiation (e.g., 150W) for a specified time (e.g., 5 minutes) until the reaction is complete, monitoring temperature and pressure (e.g., 190°C, 690 kPa).[1]

-

After the reaction, allow the mixture to cool to room temperature.

-

Quench the reaction by pouring the mixture onto crushed ice. This will typically cause the product to precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain the desired enaminone product.

Safety Precautions:

-

Bredereck's reagent is a flammable liquid and can cause skin and eye irritation.[1]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reagent is sensitive to heat, light, and moisture and should be stored under an inert atmosphere at 2-8°C.[1][7]

References

- 1. Page loading... [wap.guidechem.com]